molecular formula C23H30N2 B14396747 1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine CAS No. 88154-19-2

1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine

Cat. No.: B14396747
CAS No.: 88154-19-2
M. Wt: 334.5 g/mol
InChI Key: ZCYBFDXFTQKOOA-UHFFFAOYSA-N
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Description

1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is a complex organic compound known for its unique structure and properties. This compound features a methylene bridge connecting two phenylene groups, each substituted with a methyl group and a pyrrolidine ring. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine typically involves the reaction of 3-methyl-4,1-phenylenediamine with formaldehyde and pyrrolidine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and other substituted phenylene compounds.

Scientific Research Applications

1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Similar in structure but with urea groups instead of pyrrolidine rings.

    1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Contains pyridylmethyl groups instead of pyrrolidine rings.

Uniqueness

1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is unique due to its combination of phenylene, methylene, and pyrrolidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

88154-19-2

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

1-[3-methyl-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine

InChI

InChI=1S/C23H30N2/c1-18-15-22(24-11-3-4-12-24)9-7-20(18)17-21-8-10-23(16-19(21)2)25-13-5-6-14-25/h7-10,15-16H,3-6,11-14,17H2,1-2H3

InChI Key

ZCYBFDXFTQKOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)CC3=C(C=C(C=C3)N4CCCC4)C

Origin of Product

United States

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